O-((6-(1H-Pyrazol-1-yl)pyridin-3-yl)methyl)hydroxylamine
Übersicht
Beschreibung
O-((6-(1H-Pyrazol-1-yl)pyridin-3-yl)methyl)hydroxylamine is a chemical compound that features a pyrazole ring attached to a pyridine ring, which is further connected to a hydroxylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-((6-(1H-Pyrazol-1-yl)pyridin-3-yl)methyl)hydroxylamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Coupling with Pyridine: The pyrazole ring is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Hydroxylamine Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxylamine group can undergo oxidation to form the corresponding nitroso compound.
Reduction: The nitroso compound can be reduced back to the hydroxylamine or further to the amine.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
O-((6-(1H-Pyrazol-1-yl)pyridin-3-yl)methyl)hydroxylamine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of heterocyclic compounds.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of O-((6-(1H-Pyrazol-1-yl)pyridin-3-yl)methyl)hydroxylamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or activation of the target protein. The pyrazole and pyridine rings can enhance binding affinity and specificity through π-π stacking interactions and hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-((6-(1H-Pyrazol-1-yl)pyridin-3-yl)methyl)amine: Similar structure but with an amine group instead of a hydroxylamine group.
O-((6-(1H-Pyrazol-1-yl)pyridin-3-yl)methyl)nitroso: The oxidized form of the hydroxylamine compound.
O-((6-(1H-Pyrazol-1-yl)pyridin-3-yl)methyl)hydrazine: Contains a hydrazine group instead of a hydroxylamine group.
Uniqueness
O-((6-(1H-Pyrazol-1-yl)pyridin-3-yl)methyl)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound in the design of enzyme inhibitors and other bioactive molecules.
Biologische Aktivität
O-((6-(1H-Pyrazol-1-yl)pyridin-3-yl)methyl)hydroxylamine is a compound characterized by a hydroxylamine functional group linked to a pyridine ring, which is further substituted with a pyrazole moiety. Its molecular formula is with a molecular weight of approximately 190.206 g/mol. This compound exhibits significant potential for various biological activities, particularly due to the reactivity of its hydroxylamine group and the biological properties associated with pyrazole derivatives.
Antimicrobial Properties
Research indicates that pyrazole derivatives, including this compound, possess notable antimicrobial activity. A study evaluated several pyrazole derivatives and found that compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens, demonstrating their potential as effective antimicrobial agents .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound | MIC (μg/mL) | Activity Type |
---|---|---|
4a | 0.22 | Bactericidal |
5a | 0.23 | Bactericidal |
7b | 0.25 | Bactericidal |
10 | - | - |
13 | - | - |
Anti-inflammatory Effects
The biological activity of this compound may also be attributed to its ability to modulate nitric oxide (NO) levels, which plays a crucial role in inflammatory processes. Hydroxylamines are known to influence vascular functions and cellular signaling pathways, potentially leading to therapeutic applications in treating inflammatory diseases.
Antitumor Activity
In vitro studies have shown that certain pyrazole derivatives can inhibit the proliferation of cancer cells. For instance, some derivatives demonstrated growth inhibition percentages of 54.25% against HepG2 liver cancer cells and 38.44% against HeLa cervical cancer cells while showing minimal toxicity to normal fibroblasts . This suggests that this compound may have potential as an antitumor agent.
Table 2: Antitumor Activity of Pyrazole Derivatives
Compound | Cell Line | Growth Inhibition (%) | Toxicity to Normal Cells (%) |
---|---|---|---|
Compound A | HepG2 | 54.25 | 19.94 |
Compound B | HeLa | 38.44 | 20.06 |
The mechanism by which this compound exerts its biological effects likely involves binding to specific molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or activation of target proteins. Additionally, the presence of both pyrazole and pyridine rings enhances binding affinity through π–π stacking interactions and hydrogen bonding .
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : Synthesized through the reaction of hydrazine with a suitable diketone under acidic conditions.
- Coupling with Pyridine : Involves palladium-catalyzed cross-coupling reactions.
- Introduction of Hydroxylamine Group : Final step involves the introduction of the hydroxylamine group.
These methods can be optimized for yield and efficiency, making it suitable for industrial applications in medicinal chemistry and organic synthesis.
Research Applications
This compound serves as a building block for synthesizing pharmaceutical compounds targeting various biological pathways, particularly those involved in inflammation and cancer progression . Its unique structural features allow it to be explored for developing novel therapeutic agents.
Eigenschaften
IUPAC Name |
O-[(6-pyrazol-1-ylpyridin-3-yl)methyl]hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-14-7-8-2-3-9(11-6-8)13-5-1-4-12-13/h1-6H,7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOSFAKZZYSFCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=C2)CON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50439568 | |
Record name | O-{[6-(1H-Pyrazol-1-yl)pyridin-3-yl]methyl}hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50439568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628703-61-7 | |
Record name | O-{[6-(1H-Pyrazol-1-yl)pyridin-3-yl]methyl}hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50439568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.